molecular formula C15H24N2O B2449341 2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine CAS No. 31466-52-1

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine

Cat. No.: B2449341
CAS No.: 31466-52-1
M. Wt: 248.37
InChI Key: VFCNFXMZNXFOPY-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine is an organic compound that features a piperidine ring attached to an ethylamine chain, which is further connected to a 4-ethoxy-phenyl group

Scientific Research Applications

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine typically involves the reaction of 4-ethoxybenzaldehyde with piperidine and ethylamine under specific conditions. One common method is the reductive amination of 4-ethoxybenzaldehyde with piperidine and ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the ethylamine chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine or ethylamine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxy-phenyl)-2-piperidin-1-YL-ethylamine
  • 2-(4-Chloro-phenyl)-2-piperidin-1-YL-ethylamine
  • 2-(4-Fluoro-phenyl)-2-piperidin-1-YL-ethylamine

Uniqueness

2-(4-Ethoxy-phenyl)-2-piperidin-1-YL-ethylamine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-piperidin-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-18-14-8-6-13(7-9-14)15(12-16)17-10-4-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCNFXMZNXFOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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